molecular formula C27H16ClNO5 B3524230 2-(1-naphthyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(1-naphthyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3524230
M. Wt: 469.9 g/mol
InChI Key: SHJBMMAFIFSKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including a naphthyl group, a chlorophenyl group, and a dioxoisoindoline group. These groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the dioxoisoindoline group might undergo reactions with nucleophiles, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and specific optical properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological receptors or enzymes. If it’s a catalyst, it might lower the activation energy of a chemical reaction .

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods to synthesize it more efficiently or from different starting materials .

Properties

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) 2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16ClNO5/c28-18-9-11-19(12-10-18)29-25(31)22-13-8-17(14-23(22)26(29)32)27(33)34-15-24(30)21-7-3-5-16-4-1-2-6-20(16)21/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJBMMAFIFSKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-naphthyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(1-naphthyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
Reactant of Route 3
2-(1-naphthyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
2-(1-naphthyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
2-(1-naphthyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
2-(1-naphthyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.